molecular formula C4H2BrClN2 B1287920 2-Bromo-6-chloropyrazine CAS No. 916791-07-6

2-Bromo-6-chloropyrazine

Cat. No.: B1287920
CAS No.: 916791-07-6
M. Wt: 193.43 g/mol
InChI Key: UZAXEXBMDHIXNU-UHFFFAOYSA-N
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Description

2-Bromo-6-chloropyrazine is a heterocyclic organic compound with the molecular formula C4H2BrClN2 It is a derivative of pyrazine, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloropyrazine typically involves halogenation reactions. One common method includes the bromination of 2-chloropyrazine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

For industrial-scale production, a scalable process involves the use of 3-aminopyrazine-2-carboxylate as a starting material. This process includes steps such as chlorination, diazotization, bromination, ester hydrolysis, and carboxyl rearrangement. This method is advantageous due to its high yield, simplicity in purification, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloropyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antitumor Agents

One of the significant applications of 2-bromo-6-chloropyrazine is its role as an intermediate in the synthesis of anti-tumor agents, particularly SHP2 inhibitors. The compound facilitates the development of pharmaceuticals targeting specific cancer pathways, showcasing its importance in cancer therapy research .

1.2 Antiviral Activity

Research has indicated that compounds containing the pyrazine moiety, including this compound, exhibit antiviral properties. Studies have explored its potential in synthesizing antiviral agents, which could be effective against various viral infections .

1.3 Synthesis of Complex Molecules

This compound is utilized as a precursor for synthesizing more complex molecules through various coupling reactions, such as Suzuki coupling. This method allows for the formation of biaryl compounds that are often biologically active . The ability to modify this compound further enhances its utility in drug discovery and development.

Organic Synthesis

2.1 Cross-Coupling Reactions

The compound is frequently employed in transition metal-catalyzed cross-coupling reactions, which are essential for constructing complex organic frameworks. For instance, using palladium catalysts, this compound can undergo successful coupling with aryl boronic acids to yield high-value products with excellent yields .

2.2 Functionalization of Pyrazines

Recent advancements have shown that this compound can be subjected to various functionalization techniques, enhancing its reactivity and allowing for the introduction of diverse functional groups. This versatility makes it a crucial building block in synthetic organic chemistry .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound has potential applications in agrochemicals. Its derivatives may serve as herbicides or pesticides, contributing to crop protection strategies by targeting specific biological pathways in pests or weeds .

Material Science

The unique properties of halogenated pyrazines like this compound also make them suitable for applications in material science. They can be incorporated into polymers or used to develop novel materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Study Focus Findings
Patent CN108101857BSynthesis processDeveloped a scalable method for synthesizing 2-amino-3-bromo-6-chloropyrazine with high yield and simple purification methods .
PMC4024065Antiviral evaluationInvestigated derivatives of pyrazines for their antiviral activity against various pathogens, highlighting the potential of compounds like this compound .
RSC AdvancesCross-coupling efficiencyDemonstrated effective Suzuki coupling reactions using this compound to produce biaryl compounds with yields exceeding 90% .

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloropyrazine largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but it often includes interactions with nucleophilic sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromopyrazine
  • 2,5-Dichloropyridine
  • 2-Amino-5-bromopyrazine

Uniqueness

2-Bromo-6-chloropyrazine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules that are not easily accessible through other routes .

Biological Activity

2-Bromo-6-chloropyrazine is a heterocyclic compound with the molecular formula C4H2BrClN2. It is classified as a halopyrazine and serves as an important intermediate in the synthesis of various biologically active molecules, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and applications in scientific research.

  • Molecular Weight : 189.43 g/mol
  • CAS Number : 916791-07-6
  • Structure : Contains bromine and chlorine substituents at the 2 and 6 positions of the pyrazine ring.

This compound interacts with biological targets primarily through halogen bonding and other non-covalent interactions. These interactions are crucial for its role in influencing various biochemical pathways.

Key Biological Targets

  • Enzymes : The compound has been shown to interact with serine/threonine-protein kinases, which are pivotal in cell cycle regulation.
  • Receptors : It acts as a building block for synthesizing compounds that target various receptors, including those involved in neurotransmission and cancer pathways.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
Enzyme Inhibition Inhibits enzymes like acetylcholinesterase, affecting neurotransmitter levels.
Cellular Effects Alters gene expression and cellular metabolism, impacting cell signaling.
Pharmaceutical Applications Used in the development of anti-tumor agents and other therapeutics.

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition :
    • A study investigated the effects of this compound on acetylcholinesterase activity. Results indicated a significant inhibition, suggesting potential applications in treating neurodegenerative diseases where acetylcholine regulation is critical .
  • Synthesis of Bioactive Compounds :
    • Research highlighted its use as an intermediate in synthesizing g-secretase inhibitors, which have implications for Alzheimer's disease treatment . The compound's ability to modify enzyme activity makes it a valuable tool in drug development.
  • Antitumor Potential :
    • A notable application is its role in synthesizing SHP2 inhibitors, which have shown promise as anti-tumor agents. This was detailed in a study published in Journal of Medicinal Chemistry, emphasizing its significance in cancer research .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-6-chloropyrazine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of this compound typically involves halogenation of pyrazine precursors. For example, bromination using PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can introduce bromine selectively. Chlorination may follow via electrophilic substitution using Cl₂ or SO₂Cl₂. Optimization includes solvent selection (e.g., DCM or THF), stoichiometric ratios, and reaction time monitoring via TLC or HPLC . Purity can be enhanced using column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers safely handle and store this compound in the laboratory?

  • Methodological Answer : The compound is a halogenated heterocycle, requiring handling in a fume hood with PPE (gloves, goggles). It is moisture-sensitive; store under inert gas (N₂/Ar) at 0–4°C. Stability tests via NMR or LC-MS over 24–72 hours can assess decomposition risks. Refer to GHS hazard codes (e.g., H317 for skin sensitization) and SDS protocols for spill management .

Q. What analytical techniques are essential for characterizing this compound and confirming its structure?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to identify substituent positions (e.g., downfield shifts for Br/Cl).
  • HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 191.91 for C₄H₂BrClN₂).
  • XRD (if crystalline) to resolve stereoelectronic effects, as demonstrated in related pyrazine derivatives .
  • FT-IR to detect C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed during cross-coupling reactions?

  • Methodological Answer : Regioselectivity in Suzuki-Miyaura couplings depends on catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and directing groups. For example, bromine at position 2 is more reactive than chlorine at 6 in Pd-mediated couplings due to electronic and steric factors. Computational DFT studies can predict reactive sites, while in situ NMR monitors intermediate formation . Optimization may require ligand screening (e.g., XPhos) and microwave-assisted conditions .

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antiproliferative IC₅₀ values) may arise from impurity profiles or assay conditions. Strategies include:

  • HPLC-PDA to verify compound purity (>95%).
  • Dose-response curves across multiple cell lines (e.g., HEPG2-1 vs. MCF-7) to assess selectivity.
  • Metabolite profiling (LC-MS/MS) to rule in/out degradation products .

Q. How can computational modeling enhance the design of this compound-based inhibitors for enzyme targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to targets like kinases or oxidoreductases. Focus on halogen bonding (Br/Cl with backbone carbonyls) and π-π stacking with aromatic residues. Validate predictions with SPR or ITC binding assays .

Q. What are the challenges in crystallizing this compound derivatives, and how can they be mitigated?

  • Methodological Answer : Halogenated pyrazines often form polymorphs. Use slow vapor diffusion (e.g., EtOH/water) or cooling crystallization. Additives like crown ethers can template crystal packing. Single-crystal XRD with synchrotron radiation improves resolution for charge-density analysis .

Properties

IUPAC Name

2-bromo-6-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-7-2-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAXEXBMDHIXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590558
Record name 2-Bromo-6-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-07-6
Record name 2-Bromo-6-chloropyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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